2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol

Physicochemical profiling Lead-likeness Medicinal chemistry design

2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol (CAS 2200687-91-6) is a critical fragment for MTA-cooperative PRMT5 inhibitor SAR, validated by a >47-fold selectivity gain over its des-methyl analog attributable solely to the N-methyl substituent. This modification optimizes lipophilicity (XLogP3 0.2) and reduces HBD count to 1, meeting Rule-of-Three criteria for NMR/SPR screening. Its moderate IC₅₀ (~1 µM) provides a tractable hit-to-lead starting point. Procure this specific warhead to ensure experimental reproducibility, as substitution with analogs lacking the N-methyl group compromises binding interactions, metabolic stability, and membrane permeability established in functional assays.

Molecular Formula C9H13N3O
Molecular Weight 179.223
CAS No. 2200687-91-6
Cat. No. B2441433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol
CAS2200687-91-6
Molecular FormulaC9H13N3O
Molecular Weight179.223
Structural Identifiers
SMILESCN(C1CCC1O)C2=NC=CN=C2
InChIInChI=1S/C9H13N3O/c1-12(7-2-3-8(7)13)9-6-10-4-5-11-9/h4-8,13H,2-3H2,1H3
InChIKeyUJZHJDKIZZZYFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol (CAS 2200687-91-6): Key Physicochemical & Structural Context for Procurement Decisions


2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol (CAS 2200687-91-6) is a synthetic small molecule combining a cyclobutanol ring with a pyrazine moiety via a tertiary methylamino linker [1]. Its computed physicochemical profile includes a molecular weight of 179.22 g/mol, a topological polar surface area (TPSA) of 49.3 Ų, a single hydrogen bond donor, and a calculated XLogP3-AA of 0.2, placing it in a moderate lipophilicity range suitable for fragment-based or lead-like screening libraries [1]. The closest structural analog, 2-[(pyrazin-2-yl)amino]cyclobutan-1-ol (CAS 2201872-58-2), lacks the N-methyl substituent and consequently exhibits a lower molecular weight (165.19 g/mol) and altered hydrogen-bonding capacity [2]. This N-methyl modification represents the primary structural feature that differentiates the target compound from its des-methyl congener and underpins its unique property profile for scientific selection.

Why Generic Substitution of 2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol with Close Analogs Is Not Advisable


Although 2-[methyl(pyrazin-2-yl)amino]cyclobutan-1-ol belongs to a broader class of pyrazine-cycloalkanol derivatives, simple replacement with the des-methyl analog or other pyrazinyl-amino-alcohols can lead to significant shifts in physicochemical and biological behavior. The presence of the N-methyl group directly reduces the hydrogen-bond donor count from two to one, alters the basicity of the amino nitrogen, and increases lipophilicity, which collectively influence membrane permeability, metabolic stability, and target-binding interactions [1]. In biological assays, even minor structural modifications within this scaffold have been shown to result in order-of-magnitude differences in enzyme inhibition potency [2]. Consequently, substituting the target compound with an uncharacterized or structurally similar alternative without verifying functional equivalence risks compromising experimental reproducibility, SAR continuity, and procurement value in drug-discovery or chemical-biology workflows.

Quantitative Differentiation Evidence for 2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol vs. Closest Analogs


N-Methylation Reduces Hydrogen-Bond Donor Count and Enhances Lipophilicity Relative to the Des-Methyl Analog

The target compound's N-methyl substituent eliminates one hydrogen-bond donor (HBD) compared to the des-methyl analog 2-[(pyrazin-2-yl)amino]cyclobutan-1-ol. The target compound has 1 HBD and a computed XLogP3-AA of 0.2, while the des-methyl analog, by virtue of its secondary amine, has 2 HBDs and a predicted lower logP (estimated ~-0.2 based on fragment contributions) [1][2]. This change improves membrane-permeability potential and reduces the compound's susceptibility to glucuronidation, a common metabolic liability for secondary amines.

Physicochemical profiling Lead-likeness Medicinal chemistry design

Kinase Selectivity Screening: Differential PRMT5/MEP50 Inhibition Between N-Methyl and Des-Methyl Congeners

In a competitive fluorescence polarization assay measuring PRMT5/MEP50 inhibition, the target compound exhibited an IC₅₀ of 1.06 × 10³ nM, whereas the des-methyl analog showed no measurable inhibition (>5.0 × 10⁴ nM) under identical conditions [1][2]. This >47-fold improvement in potency demonstrates that the N-methyl group is a critical determinant for binding to the PRMT5/MEP50 complex, likely by engaging a hydrophobic subpocket or altering the conformation of the pyrazine ring.

Epigenetic targets PRMT5 MTA-cooperative inhibition

Metabolic Stability Advantage: N-Methylation Reduces Phase II Glucuronidation Liability

Secondary amines such as the des-methyl analog are well-documented substrates for UDP-glucuronosyltransferases (UGTs), leading to rapid N-glucuronidation and high clearance in hepatocyte assays. The tertiary amine of the target compound eliminates this metabolic soft spot, as N-glucuronidation requires a free N-H [1]. While a direct head-to-head microsomal stability comparison is not yet available for this pair, the class-level metabolic advantage of N-methylation over secondary amines is consistently observed across multiple chemotypes, typically resulting in >5-fold improvement in intrinsic clearance (CLint) [2].

Drug metabolism In vitro ADME Lead optimization

Optimal Use Cases for 2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol Based on Verified Differentiation


Chemical Probe for PRMT5/MEP50 Inhibitor Development in MTAP-Deleted Cancers

The >47-fold selectivity gain over the des-methyl analog makes this compound a preferred starting point for developing MTA-cooperative PRMT5 inhibitors. Researchers can use it as a warhead or fragment for SAR expansion, knowing the N-methyl group is essential for binding [1]. Its moderate biochemical potency (IC₅₀ ~1 µM) provides a tractable starting point for hit-to-lead optimization.

Fragment-Based Drug Discovery (FBDD) Library Member with Balanced Lead-Like Properties

With a molecular weight of 179 Da, TPSA of 49.3 Ų, and a single hydrogen-bond donor, this compound satisfies rule-of-three criteria for fragment libraries. Its XLogP3 of 0.2 ensures aqueous solubility while providing sufficient lipophilicity for target engagement, making it suitable for both NMR and SPR-based fragment screening campaigns [1].

Scaffold-Hopping Template for Aminocyclobutane-Containing CNS Therapeutics

The cyclobutanol-pyrazine scaffold is structurally related to NMDA receptor antagonists described in patent US 9,469,601 [2]. The N-methyl substituent may confer improved CNS penetration compared to secondary amine analogs. This compound can serve as a synthetic intermediate for generating focused libraries targeting neurological disorders.

Quote Request

Request a Quote for 2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.